molecular formula C24H21N9O5 B11555030 N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine

N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11555030
M. Wt: 515.5 g/mol
InChI Key: GMBKSGWSEZSYGE-FJEPWZHXSA-N
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Description

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxyaniline and 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and cyanuric chloride under controlled conditions to yield the final triazine derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes, inhibiting their activity by binding to their active sites. The presence of multiple functional groups allows it to engage in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions disrupt normal cellular processes, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-HYDRAZINO-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-6-[(2E)-2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of methoxy, nitro, and hydrazine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar triazine derivatives.

Properties

Molecular Formula

C24H21N9O5

Molecular Weight

515.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-2-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21N9O5/c1-15(16-3-9-19(10-4-16)32(34)35)30-31-24-28-22(25-17-5-11-20(12-6-17)33(36)37)27-23(29-24)26-18-7-13-21(38-2)14-8-18/h3-14H,1-2H3,(H3,25,26,27,28,29,31)/b30-15+

InChI Key

GMBKSGWSEZSYGE-FJEPWZHXSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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